![molecular formula C12H8Cl2O2S B1352784 [2-(4-Chlorophenyl)phenyl]sulfonyl chloride CAS No. 887344-37-8](/img/structure/B1352784.png)

[2-(4-Chlorophenyl)phenyl]sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

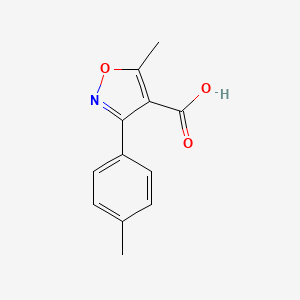

Description

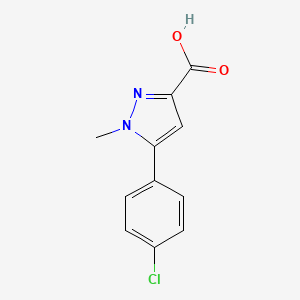

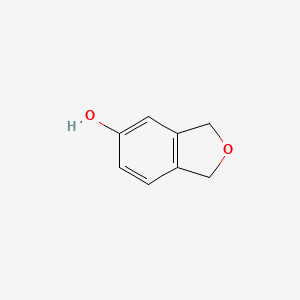

“[2-(4-Chlorophenyl)phenyl]sulfonyl chloride” is a biochemical used for proteomics research . It has a molecular formula of C12H8Cl2O2S and a molecular weight of 287.17 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C12H8Cl2O2S .Chemical Reactions Analysis

Polysulfones, like “this compound”, are known for their toughness and stability at high temperatures . They have outstanding resistance to heat and oxidation, and hydrolysis resistance to aqueous and alkaline media .Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . Polysulfones, which include “this compound”, can be used in the temperature range from -100 to +200 °C . They have good electrical properties .Scientific Research Applications

Synthesis of Sulfonyl Chlorides

Sulfonyl chlorides are crucial intermediates in the production of various chemicals, including detergents, pharmaceuticals, and dyes. A novel method for synthesizing sulfonyl chlorides involves the oxidation of thiols and disulfides with chlorine dioxide, offering a convenient and high-yield process without the need for extreme conditions. This method has been found to be effective for both alkanethiols and arylthiols, demonstrating its versatility in chemical synthesis (Lezina, Rubtsova, & Kuchin, 2011).

Antiviral Activity

Research into the antiviral properties of sulfonyl chloride derivatives has led to the synthesis of new compounds with potential biological activity. For instance, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives have shown anti-tobacco mosaic virus activity. These findings suggest the possibility of developing new antiviral agents based on sulfonyl chloride chemistry (Chen et al., 2010).

Multisulfonyl Chlorides for Complex Molecule Synthesis

The synthesis of functional aromatic multisulfonyl chlorides and their masked precursors has expanded the toolkit for creating dendritic and complex organic molecules. These compounds serve as building blocks in various synthetic strategies, highlighting the role of sulfonyl chlorides in advanced organic synthesis (Percec et al., 2001).

Antimicrobial Activity and Surface Modification

Sulfonyl chloride derivatives have been investigated for their antimicrobial properties and potential as surface-active agents. For example, azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives have been synthesized and tested for antibacterial and antifungal activities, showing promising results for future applications in medicinal chemistry and material science (Shah et al., 2014).

Mechanism of Action

The mechanism of action for the synthesis of polysulfones involves electrophilic aromatic substitution . The key step is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

properties

IUPAC Name |

2-(4-chlorophenyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2S/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)17(14,15)16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMAPVBLPAOFMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392050 |

Source

|

| Record name | 4'-Chlorobiphenyl-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887344-37-8 |

Source

|

| Record name | 4'-Chlorobiphenyl-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B1352715.png)

![2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione](/img/structure/B1352728.png)